

Application Notes and Protocols for Enhancing Cell Permeability and Delivery of ML115

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Compound of Interest

Compound Name: ML115

Cat. No.: B159115

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These application notes provide a comprehensive guide to understanding and improving the cellular uptake of **ML115**, a potent and selective activator of Signal Transducer and Activator of Transcription 3 (STAT3). Given the critical role of STAT3 in various cellular processes, including cancer and inflammation, effective intracellular delivery of **ML115** is paramount for its therapeutic efficacy.^{[1][2][3]} This document outlines **ML115**'s properties, details experimental protocols to assess its cell permeability, and discusses strategies for enhancing its delivery.

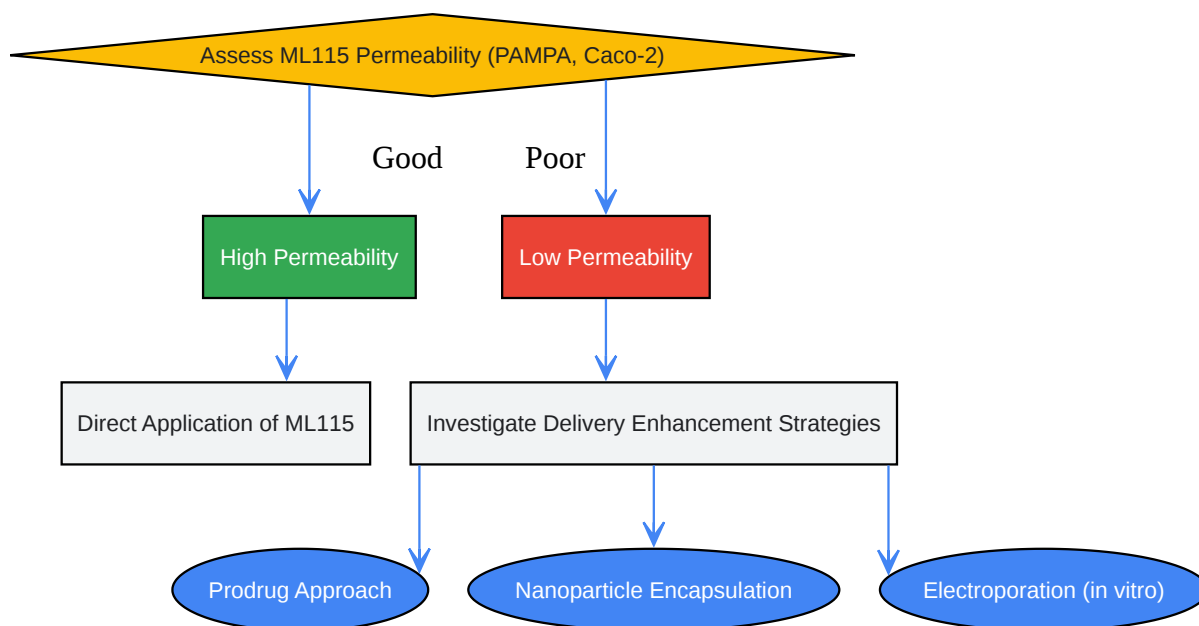
ML115: Physicochemical and Pharmacological Properties

ML115 is a small molecule with a molecular weight of 322.74 g/mol and a chemical formula of C₁₅H₁₅ClN₂O₄. It functions as a selective STAT3 agonist with an EC₅₀ of 2.0 nM.^[1] **ML115** promotes the phosphorylation, dimerization, and nuclear translocation of STAT3, leading to the activation of STAT3-dependent gene transcription.^[1] One of the known target genes is BCL3, an oncogene. The predicted boiling point of **ML115** is 422.9°C and its density is 1.389 g/cm³. Information regarding its lipophilicity (LogP) is not readily available in the public domain and would need to be experimentally determined to predict its passive diffusion across cell membranes.

Property	Value	Source
Molecular Formula	C15H15ClN2O4	[4]
Molecular Weight	322.74 g/mol	[4]
Mechanism of Action	STAT3 Agonist	[1]
EC50	2.0 nM	[1]
Predicted Boiling Point	422.9 ± 45.0 °C	[4]
Predicted Density	1.389 ± 0.06 g/cm ³	[4]
Solubility (DMSO)	12.5 mg/mL (38.73 mM)	
Solubility (DMF)	25 mg/mL (77.46 mM)	
Solubility (Ethanol)	0.1 mg/mL (0.31 mM)	

STAT3 Signaling Pathway

The canonical STAT3 signaling pathway is initiated by the binding of cytokines or growth factors to their corresponding receptors on the cell surface. This binding event triggers the activation of associated Janus kinases (JAKs), which in turn phosphorylate the receptor, creating docking sites for STAT3 proteins. Once recruited, STAT3 is phosphorylated by JAKs, leading to its homodimerization and subsequent translocation into the nucleus, where it binds to specific DNA sequences to regulate the transcription of target genes involved in cell proliferation, survival, and differentiation.[2][3][5]



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